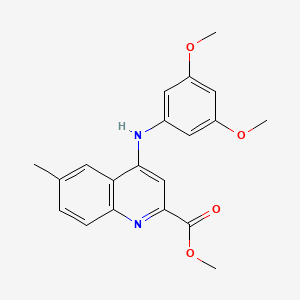

Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate

Description

Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group, a carboxylate ester, and an amino group attached to a dimethoxyphenyl ring

Properties

IUPAC Name |

methyl 4-(3,5-dimethoxyanilino)-6-methylquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-12-5-6-17-16(7-12)18(11-19(22-17)20(23)26-4)21-13-8-14(24-2)10-15(9-13)25-3/h5-11H,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMYPSXRFRMFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The resulting quinoline intermediate is then subjected to further functionalization to introduce the methyl, carboxylate ester, and amino groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Catalysts and reagents are carefully selected to minimize by-products and enhance the overall yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carboxylate ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the context of the study.

Comparison with Similar Compounds

Methyl 4-((3,4-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

Ethyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, which includes a quinoline core with various functional groups, positions it as a candidate for therapeutic applications, especially in cancer treatment and other diseases.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C_{20}H_{20}N_{2}O_{4} |

| Molecular Weight | 364.38 g/mol |

| CAS Number | 1207015-73-3 |

| InChI Key | KKMYPSXRFRMFSW-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including:

- Preparation of the Quinoline Core : Often achieved through Friedländer synthesis involving the condensation of aniline derivatives with ketones.

- Functionalization : Subsequent reactions introduce the methyl, carboxylate ester, and amino groups.

These methods are optimized in industrial settings using continuous flow reactors to enhance yield and purity.

Anticancer Potential

Research indicates that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis and cell cycle arrest in human cancer cells such as MCF-7 and A2780 .

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : MCF-7 (breast cancer), A2780 (ovarian cancer)

- Results : Compounds demonstrated IC50 values ranging from 5 to 15 µM, indicating potent activity against these cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes or receptors involved in cancer progression and cell proliferation.

- Enzyme Inhibition : It has been suggested that similar compounds inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

- Induction of Apoptosis : The compound's structural features allow it to bind to active sites on target proteins, potentially leading to programmed cell death in malignant cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Comparison | Notable Activity |

|---|---|---|

| Methyl 4-((3,4-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate | Different substitution pattern on phenyl ring | Moderate anticancer activity |

| Ethyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate | Ethyl ester instead of methyl | Reduced solubility |

Applications in Scientific Research

This compound has potential applications beyond oncology:

- Medicinal Chemistry : The compound serves as a scaffold for developing new therapeutic agents targeting various diseases.

- Materials Science : Its electronic properties make it suitable for organic light-emitting diodes (OLEDs) and other electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.